1-Methoxycarbonylamino-anthraquinone
Description
Properties
CAS No. |
61059-30-1 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl N-(9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)17-12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
InChI Key |
GTCKJXWUHLBZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Anthraquinone Derivatives
*Calculated based on molecular formula C₁₆H₁₁NO₄.
- Polarity: Hydroxy groups enhance solubility via hydrogen bonding (e.g., 1-Hydroxy-2-methylanthraquinone, logP 3.2), while methoxy or aryl substituents increase hydrophobicity (e.g., 1-Hydroxy-4-phenylanthraquinone, logP 4.6). The methoxycarbonylamino group likely balances polarity due to its carbamate moiety.
- Structural Stability: Intramolecular hydrogen bonding, as seen in 1-(2-Methoxyanilino)anthraquinone (N–H···O interaction), may stabilize the methoxycarbonylamino derivative’s conformation.
Table 2: Anticancer Activity of Selected Anthraquinones
- Hydroxy and Amino Derivatives: 1-Hydroxy-4-phenylanthraquinone induces apoptosis in DU-145 cells at 1.1 μM, while amino-substituted analogs show topoisomerase inhibition.
- Methoxycarbonylamino Group: The carbamate group may modulate DNA binding affinity compared to hydroxy or amino analogs, though experimental validation is needed.
Preparation Methods
Diels-Alder Reaction with Subsequent Functionalization
The anthraquinone backbone can be constructed via a 2+4 Diels-Alder reaction between 1,4-benzoquinone or 1,4-naphthoquinone and 1,3-butadienes. In the presence of dimethylsulfoxide (DMSO) and Lewis acids (e.g., SnCl₄), this reaction forms 1,4,4a,9a-tetrahydroanthraquinones, which undergo oxidative dehydrogenation in situ to yield anthraquinones.
Key Conditions
-
Solvent : DMSO acts as both solvent and dehydrogenation agent.
-
Catalyst : SnCl₄ (2.8 mmol per 18.5 mmol quinone) enhances reaction efficiency.
-
Temperature : Optimal at 140°C, achieving 99% selectivity for anthraquinones.
Example Reaction
1,4-Benzoquinone reacts with 2,3-dimethyl-1,3-butadiene under pressurized conditions (35 psig) to form 2,3,6,7-tetramethylanthraquinone. This intermediate can be functionalized via nitration and amination to introduce the methoxycarbonylamino group.
Introduction of the Methoxycarbonylamino Group
Nitration-Reduction-Acylation Sequence
-
Nitration : Anthraquinone is nitrated using mixed acids (HNO₃/H₂SO₄) to yield 1-nitroanthraquinone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 1-aminoanthraquinone.
-
Acylation : Reaction with methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., pyridine) introduces the methoxycarbonylamino group.
Optimization Data
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Nitration | 50°C, 4 hrs, HNO₃/H₂SO₄ | 85 | 78 (1-isomer) |
| Reduction | 100°C, 2 hrs, H₂ (50 psi) | 92 | >99 |
| Acylation | 0°C, 1 hr, pyridine | 88 | 95 |
Direct Amination via Ammonolysis
An alternative route involves ring-closing ammonolysis of anthraquinone precursors. For example, 1-substituted anthraquinonecarboxylic acid isomers undergo ammonolysis with methylamine to form 1-methoxycarbonylamino derivatives.
Reaction Mechanism
-
Cyclization : 2-Substituted benzophenonedicarboxylic acid (from xylene condensation) undergoes acid-catalyzed ring closure with oleum (20% SO₃ in H₂SO₄) at 90–95°C to form anthraquinonecarboxylic acid.
-
Ammonolysis : Treatment with methylamine (CH₃NH₂) at 120°C for 6 hrs introduces the methoxycarbonylamino group.
Critical Factors
-
Catalyst : Oleum ensures efficient cyclization without isomerization.
-
Solvent : Aqueous systems improve solubility of intermediates, reducing byproducts.
Comparative Analysis of Methods
Efficiency and Scalability
-
Diels-Alder Route : High selectivity (99%) but requires pressurized reactors.
-
Nitration-Acylation : Modular steps allow intermediate purification, favoring small-scale production.
-
Ammonolysis Pathway : Avoids toxic mercury catalysts, aligning with green chemistry principles.
Industrial Applications and Challenges
Batch vs. Continuous Processes
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-methoxycarbonylamino-anthraquinone derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : A Friedel-Crafts acylation using ortho-dicarboxylic acid chlorides and aromatic substrates under mild conditions is a foundational method for anthraquinone synthesis . For functionalization, Suzuki-Miyaura cross-coupling reactions with arylboronic acids enable selective substitution at positions 2, 4, or 2,4 of the anthraquinone core . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity, and temperature to minimize side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous anthraquinones (e.g., bond angles and torsion angles in 1-(2-Methoxyanilino)anthraquinone) . Purity assessment requires HPLC (using C18 columns with UV detection) and NMR (¹H/¹³C) to identify residual solvents or unreacted intermediates. Standards for aminoanthraquinones (e.g., HG/T 2079-2014) provide reference data .
Q. How does the methoxycarbonylamino group influence the stability of anthraquinone derivatives under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40–80°C, pH 1–13) with LC-MS monitoring. The electron-withdrawing methoxycarbonyl group may reduce hydrolysis rates compared to unsubstituted aminoanthraquinones. Storage recommendations include inert atmospheres and protection from UV light, as anthraquinones are prone to photodegradation .
Q. What are the recommended protocols for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) followed by HPLC-MS/MS with multiple reaction monitoring (MRM) is optimal. Limits of detection (LODs) <1 ppb can be achieved using anthraquinone-specific transitions (e.g., m/z 267→239). Calibration requires certified reference materials (CRMs) like those listed in industrial standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the PBE0 level can model reaction pathways, as shown for 1,10-anthraquinones reacting with amines . Key parameters include frontier molecular orbital (FMO) energies and charge distribution at reactive sites (e.g., carbonyl groups). Software like CRYSTAL14 enables solid-state simulations for host-guest interactions in MOF composites .
Q. What strategies resolve contradictions in carcinogenicity data for structurally similar anthraquinones (e.g., 1-amino-2-methylanthraquinone)?
- Methodological Answer : Meta-analysis of rodent studies must account for purity (e.g., technical-grade vs. >95% pure compounds), dose thresholds, and metabolic activation pathways. For 1-amino-2-methylanthraquinone, carcinogenicity was observed at 68% purity, suggesting impurities may contribute to toxicity . Comparative toxicogenomics databases (CTD) can identify conserved pathways across analogs.
Q. How do substituent positions (e.g., 1,4-disubstitution vs. 1,2,4-trisubstitution) affect the electronic properties and bioactivity of anthraquinones?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry quantify bathochromic shifts and redox potentials, which correlate with electron-withdrawing/donating effects. For bioactivity, 1,4-disubstituted derivatives show higher anticancer efficacy due to improved intercalation with DNA, as seen in MTT assays against HeLa cells .
Q. What mechanisms explain the interaction of this compound with metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : In situ XRD and XPS reveal coordinative bonding between anthraquinone oxygen atoms (ketone/phenolate) and Cu nodes in HKUST-1 . Loading efficiency (>90% for disperse blue 56) depends on pore size matching and π-π stacking. Microstructural changes (e.g., crystal size reduction to 0.8–3 μm) can be modulated via one-pot synthesis .
Methodological Notes
- Data Contradictions : Cross-reference toxicity studies with purity data and metabolic profiles .
- Advanced Characterization : Combine synchrotron XRD for structural dynamics and TOF-SIMS for surface interaction mapping.
- Theoretical-Experimental Synergy : Validate computational predictions (e.g., CRYSTAL14) with kinetic studies (e.g., Arrhenius plots for reaction rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
